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molecular formula C12H14N2O B1358833 5-Cyano-2-cyclohexyloxypyridine CAS No. 928648-56-0

5-Cyano-2-cyclohexyloxypyridine

Cat. No. B1358833
M. Wt: 202.25 g/mol
InChI Key: YLPGOZAMCPACJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Dissolve 6-cyclohexyloxy-pyridine-3-carbonitrile (1 g, 5 mmol) in anhydrous THF (7 mL) under nitrogen and cool the mixture at 0° C. Add borane-THF complex (15 mL, 15 mmol, 1M solution in THF) and stir the reaction mixture at room temperature overnight. Pour slowly the reaction mixture into an ice-cold 5N aqueous HCl (50 mL) and stir the resulting solution for 4 h. Concentrate in vacuo, take up the resulting solid with a minimum amount of methanol and filter through a SCX-2 column eluting with methanol followed by 3N ammonia in methanol to obtain the title compound as a yellow oil (621 mg, 62%). MS (ES+) m/z: 207 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][C:8]2[N:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.B.C1COCC1>C1COCC1>[NH2:15][CH2:14][C:11]1[CH:12]=[N:13][C:8]([O:7][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)OC1=CC=C(C=N1)C#N
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
ice
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir the resulting solution for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
FILTRATION
Type
FILTRATION
Details
filter through a SCX-2 column
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC=1C=NC(=CC1)OC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 621 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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